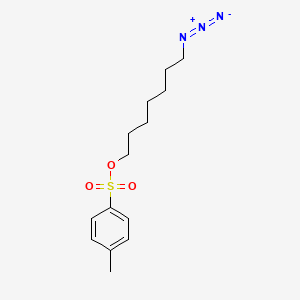
1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a benzyl group containing both fluoro and trifluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-trifluoromethoxybenzyl bromide. This can be achieved by reacting 3-fluoro-4-trifluoromethoxybenzyl alcohol with hydrobromic acid.
Nucleophilic Substitution: The prepared 3-fluoro-4-trifluoromethoxybenzyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of 1-(3-fluoro-4-trifluoromethoxy-benzyl)-piperazine.
Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethoxy groups under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of de-fluorinated or de-trifluoromethoxylated products.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system drugs.
Pharmacology: The compound is studied for its interaction with various neurotransmitter receptors and its potential as a psychoactive agent.
Biological Research: It serves as a tool compound to investigate the role of specific receptors in biological systems.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-4-methoxy-benzyl)-piperazine: Similar structure but with a methoxy group instead of trifluoromethoxy.
1-(3-Chloro-4-trifluoromethoxy-benzyl)-piperazine: Similar structure but with a chloro group instead of fluoro.
1-(3-Fluoro-4-trifluoromethyl-benzyl)-piperazine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical properties and biological activity. The trifluoromethoxy group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Propriétés
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2O.2ClH/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16;;/h1-2,7,17H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHTOPAHWZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B8125087.png)





![4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125140.png)


